molecular formula C11H13NO4 B13517126 5-Amino-2-(3-methoxy-3-oxopropyl)benzoicacid

5-Amino-2-(3-methoxy-3-oxopropyl)benzoicacid

Cat. No.: B13517126
M. Wt: 223.22 g/mol
InChI Key: SNGCPZKAGBHYIS-UHFFFAOYSA-N
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Description

5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid is a chemical compound with the molecular formula C11H13NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid typically involves the reaction of 5-amino-2-hydroxybenzoic acid with 3-methoxy-3-oxopropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-methoxybenzoic acid: Similar structure but lacks the 3-oxopropyl group.

    3-(methylamino)benzoic acid: Similar structure but has a methylamino group instead of the 3-methoxy-3-oxopropyl group.

Uniqueness

5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid is unique due to the presence of both an amino group and a 3-methoxy-3-oxopropyl group on the benzoic acid core. This unique combination of functional groups contributes to its distinct chemical and biological properties.

Biological Activity

5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C12H15NO4
  • Molecular Weight: 233.25 g/mol
  • IUPAC Name: 5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid

The biological activity of 5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's structure allows it to participate in various biochemical pathways, influencing enzyme activity and receptor interactions.

  • Enzyme Inhibition: Research indicates that this compound may serve as a covalent inhibitor for certain proteases, including those involved in viral replication, such as the papain-like protease of SARS-CoV-2. This inhibition can prevent the virus from effectively replicating within host cells .
  • Cellular Uptake and Efflux: The compound's solubility and structural properties enhance its bioavailability, allowing it to penetrate cellular membranes efficiently. Studies have shown that it can be affected by efflux transporters like P-glycoprotein, which may influence its therapeutic efficacy .

Antiviral Properties

Recent studies have highlighted the antiviral potential of 5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid against various strains of SARS-CoV-2. The compound demonstrated significant antiviral activity with effective concentrations (EC50) as follows:

StrainEC50 (μM)CC50 (μM)Selectivity Index (SI)
USA-WA1/20200.068>10>150
Delta (B.1.617.2)0.29>10>34
Omicron (B.1.1.529)0.68>10>15

These results indicate that the compound is not only effective against the virus but also exhibits low cytotoxicity, making it a promising candidate for further development as an antiviral agent .

Other Biological Activities

In addition to its antiviral properties, 5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid has shown potential in other areas:

  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor cell proliferation, although further research is needed to elucidate the underlying mechanisms.
  • Anti-inflammatory Effects: There is emerging evidence that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Synthesis and Evaluation: A series of derivatives were synthesized based on 5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid to evaluate their biological activities. The modifications aimed at enhancing potency and selectivity against viral targets were successful, leading to several candidates with improved profiles .
  • Clinical Implications: Ongoing clinical trials are investigating the efficacy of this compound in treating COVID-19 patients, focusing on its ability to reduce viral load and improve clinical outcomes .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid

InChI

InChI=1S/C11H13NO4/c1-16-10(13)5-3-7-2-4-8(12)6-9(7)11(14)15/h2,4,6H,3,5,12H2,1H3,(H,14,15)

InChI Key

SNGCPZKAGBHYIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=C(C=C1)N)C(=O)O

Origin of Product

United States

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